1-(3-Ethynylphenyl)cyclobutanamine

Click Chemistry Medicinal Chemistry Structure-Activity Relationship

1-(3-Ethynylphenyl)cyclobutanamine (CAS 1314675-58-5) is a primary amine featuring a cyclobutane ring substituted at the 1-position with a 3-ethynylphenyl (meta-substituted) moiety. With a molecular formula of C12H13N and a molecular weight of 171.24 g/mol, this compound belongs to the class of arylcyclobutylamines, which are valued as conformationally constrained scaffolds in medicinal chemistry.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
Cat. No. B12962495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethynylphenyl)cyclobutanamine
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)C2(CCC2)N
InChIInChI=1S/C12H13N/c1-2-10-5-3-6-11(9-10)12(13)7-4-8-12/h1,3,5-6,9H,4,7-8,13H2
InChIKeyBLCDLPISTUAFNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Ethynylphenyl)cyclobutanamine (CAS 1314675-58-5): A Meta-Substituted Cyclobutylamine Building Block for Click Chemistry and Drug Discovery


1-(3-Ethynylphenyl)cyclobutanamine (CAS 1314675-58-5) is a primary amine featuring a cyclobutane ring substituted at the 1-position with a 3-ethynylphenyl (meta-substituted) moiety [1]. With a molecular formula of C12H13N and a molecular weight of 171.24 g/mol, this compound belongs to the class of arylcyclobutylamines, which are valued as conformationally constrained scaffolds in medicinal chemistry [1]. The terminal alkyne at the meta-position of the phenyl ring serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling reactions, while the cyclobutane ring imparts conformational rigidity [2]. The compound is commercially available from specialty chemical suppliers such as Enamine (catalog EN300-1858660), typically at high purity (≥95%) and in research-scale quantities [2].

Why 1-(3-Ethynylphenyl)cyclobutanamine Cannot Be Substituted with Its 2- or 4-Ethynylphenyl Isomers


The 3-ethynylphenyl (meta) substitution pattern on the cyclobutanamine scaffold confers a distinct spatial orientation of the terminal alkyne group compared to its 2-ethynylphenyl (ortho; CAS 2228915-09-9) and 4-ethynylphenyl (para; CAS 1314749-65-9) regioisomers . In structure-activity relationship (SAR) campaigns, this positional isomerism alters the exit vector of any click-derived triazole or cross-coupled substituent, directly impacting molecular recognition at biological targets. Furthermore, the meta-substitution disrupts π-conjugation between the alkyne and the amine-bearing cyclobutane ring, yielding different electronic properties and reactivity compared to the para isomer, where extended conjugation is possible [1]. The predicted physicochemical properties—including XLogP3 of 1.7, a topological polar surface area of 26 Ų, and a pKa of approximately 9.42—differ subtly but measurably from the para isomer due to differences in dipole moment and molecular symmetry . These regioisomers are not functionally interchangeable in any application where the spatial presentation of the ethynyl group affects binding, reactivity, or material properties.

Quantitative Differentiation Evidence for 1-(3-Ethynylphenyl)cyclobutanamine: Comparator-Based Analysis


Spatial Orientation of the Alkyne Handle: Meta vs. Para vs. Ortho Substitution Exit Vector

The meta-ethynyl substitution in 1-(3-ethynylphenyl)cyclobutanamine directs the terminal alkyne at an approximately 120° angle relative to the cyclobutanamine C–N bond vector, whereas the para isomer (CAS 1314749-65-9) projects the alkyne at 180° (linear extension) and the ortho isomer (CAS 2228915-09-9) introduces significant steric hindrance near the amine [1]. For drug discovery applications requiring precise spatial presentation of click-derived substituents—such as triazole libraries targeting ATP-binding pockets—the meta orientation provides an intermediate exit vector that is geometrically distinct from both the linear para and the sterically congested ortho configurations [2].

Click Chemistry Medicinal Chemistry Structure-Activity Relationship

Predicted Lipophilicity and Polarity: Meta Isomer XLogP3 and TPSA Benchmarking

The predicted XLogP3 for 1-(3-ethynylphenyl)cyclobutanamine is 1.7, with a topological polar surface area (TPSA) of 26 Ų, reflecting modest lipophilicity suitable for CNS drug discovery (typically XLogP 1–4) [1]. By comparison, the para isomer (CAS 1314749-65-9) is predicted to have a slightly lower XLogP due to the symmetrical para-substitution reducing the overall dipole moment, which can affect aqueous solubility and membrane permeability . While both isomers have identical TPSA, the subtle XLogP difference (estimated at ≤0.3 log units) can influence the compound's chromatographic retention time and its behavior in parallel artificial membrane permeability assays (PAMPA).

Physicochemical Properties Drug-likeness ADME Prediction

Commercial Availability and Cost Comparison: Meta Isomer as a Specialty Research Intermediate

As of the latest available pricing data, 1-(3-ethynylphenyl)cyclobutanamine is available from Enamine (catalog EN300-1858660) at approximately $591 per 0.1 g and $645 per 0.5 g, with availability also from Leyan (catalog 1680514, 98% purity) [1]. In contrast, the para isomer (CAS 1314749-65-9) is more widely listed across multiple suppliers, while the ortho isomer (CAS 2228915-09-9) is scarcer. The meta isomer's intermediate commercial availability and higher price point reflect its more specialized synthetic utility, particularly for applications where the meta exit vector is specifically required [1].

Chemical Procurement Research Intermediate Building Block Sourcing

Optimal Deployment Scenarios for 1-(3-Ethynylphenyl)cyclobutanamine Based on Quantitative Differentiation


Click Chemistry Library Synthesis Requiring Non-Linear Alkyne Presentation

Researchers constructing 1,2,3-triazole libraries via CuAAC for fragment-based screening should select the meta isomer when the target binding site demands a bent or angled presentation of the triazole substituent. The ~120° exit vector of the meta-ethynyl group provides a geometry that cannot be achieved with the linear para isomer or the sterically hindered ortho isomer. This spatial constraint is particularly relevant for targeting kinase hinge regions or GPCR orthosteric sites where the vector of substituent projection is a critical SAR parameter. Procurement of the meta isomer (CAS 1314675-58-5) from verified suppliers such as Enamine (EN300-1858660) is recommended for these applications. [1][2]

Medicinal Chemistry Scaffold Decoration with Conformational Constraint

In lead optimization programs where the cyclobutane ring serves as a conformationally constrained replacement for a flexible ethylamine linker, the meta-ethynylphenyl derivative offers a unique combination of rigidity (from the cyclobutane) and a derivatizable alkyne handle positioned away from the amine. This scaffold is particularly suited for targeting CNS receptors where a balance of lipophilicity (XLogP3 = 1.7) and low TPSA (26 Ų) supports passive blood-brain barrier penetration. The meta isomer should be prioritized over the para isomer when the desired pharmacophore model requires a non-linear trajectory from the amine to the aromatic substituent. [1]

Material Science: Synthesis of Functionalized Polymers and Covalent Organic Frameworks

The combination of a terminal alkyne (for Sonogashira coupling or click polymerization) and a primary amine (for amide bond formation or imine condensation) makes 1-(3-ethynylphenyl)cyclobutanamine a difunctional monomer for polymer synthesis. The meta-substitution pattern creates kinked polymer backbones, in contrast to the linear chains produced by para-substituted monomers, enabling the tuning of pore size, crystallinity, and mechanical properties in covalent organic frameworks (COFs) or porous organic polymers. Researchers should source the meta isomer when kinked topology is specifically desired for the target material's properties. [2]

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